
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide, also known as HNQ-1, is a small molecule inhibitor that has been recently developed and studied for its potential therapeutic applications. This compound targets a specific protein called heat shock protein 90 (Hsp90), which is involved in various cellular processes such as protein folding, stabilization, and degradation.
作用機序
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide targets the ATP-binding site of Hsp90 and inhibits its chaperone activity, leading to the degradation of client proteins that are involved in various cellular processes such as cell cycle regulation, apoptosis, and angiogenesis. The inhibition of Hsp90 by N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide also leads to the activation of the heat shock response, which is a cellular defense mechanism that protects cells from stress-induced damage.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has also been shown to have neuroprotective effects by reducing the aggregation of misfolded proteins that are associated with neurodegenerative diseases. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to have antiviral activity against viruses such as HIV and Hepatitis C. However, it is important to note that N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide may have off-target effects on other proteins that are involved in cellular processes, which may limit its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is its specificity towards Hsp90, which makes it a promising candidate for cancer therapy and other diseases that are associated with Hsp90 client proteins. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to have good pharmacokinetic properties and is well-tolerated in animal models. However, one of the limitations of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is its potential off-target effects on other proteins, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. One of the areas of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide derivatives that have improved specificity and potency towards Hsp90. Another area of interest is the combination of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide with other therapeutic agents to enhance its anti-tumor activity and reduce potential off-target effects. Furthermore, the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide in other diseases such as neurodegenerative disorders and infectious diseases may provide valuable insights into its therapeutic potential.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of o-toluidine with butyryl chloride to form N-(o-tolyl)butyramide. The second step involves the reaction of N-(o-tolyl)butyramide with 2-hydroxy-3-iodoquinoline in the presence of a palladium catalyst to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. The final product is then purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. The inhibition of Hsp90 by N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide leads to the degradation of client proteins that are involved in tumor growth and survival, making it a promising candidate for cancer therapy. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has also been shown to have neuroprotective effects by reducing the aggregation of misfolded proteins that are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been studied for its potential antiviral activity against viruses such as HIV and Hepatitis C.
特性
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-8-20(24)23(19-12-7-4-9-15(19)2)14-17-13-16-10-5-6-11-18(16)22-21(17)25/h4-7,9-13H,3,8,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRJWVNAHAVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



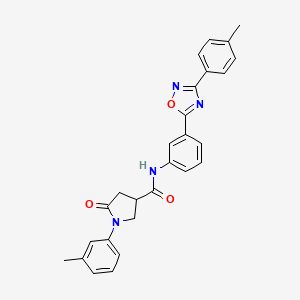
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
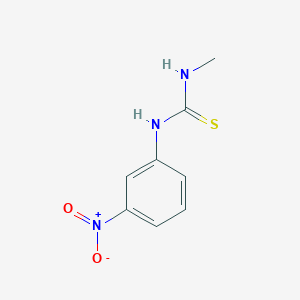
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)
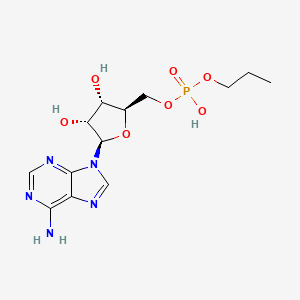
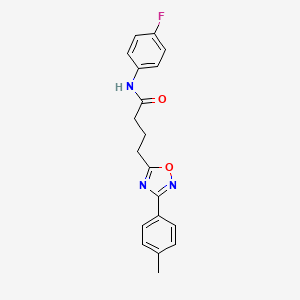

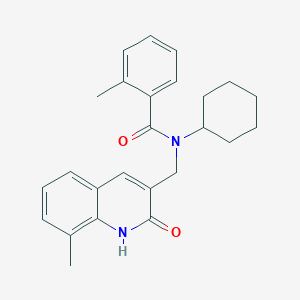

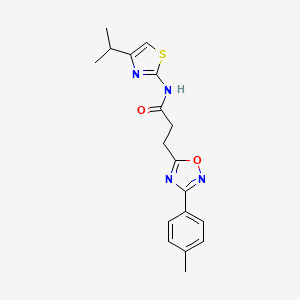
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)
![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)